6-Ethyl-1,4-oxazepane
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Overview
Description
6-Ethyl-1,4-oxazepane is a heterocyclic compound with the molecular formula C7H15NO. It belongs to the class of oxazepanes, which are seven-membered rings containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1,4-oxazepane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors such as 1,2-amino alcohols, aziridines, or epoxides. For instance, the reaction of an amino alcohol with an appropriate electrophile under acidic or basic conditions can lead to the formation of the oxazepane ring .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the cyclization process. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane oxides.
Reduction: Reduction reactions can convert oxazepane derivatives to their corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazepane oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
6-Ethyl-1,4-oxazepane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-Ethyl-1,4-oxazepane involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes and biological pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Oxazepane: The parent compound without the ethyl group.
1,4-Diazepane: A similar compound with two nitrogen atoms in the ring.
Morpholine: A six-membered ring with one oxygen and one nitrogen atom
Uniqueness
6-Ethyl-1,4-oxazepane is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
6-ethyl-1,4-oxazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-7-5-8-3-4-9-6-7/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRADIDOMRBWSLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCOC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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